
triphosphorus pentanitride
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Overview
Description
Triphosphorus pentanitride (P₃N₅) is an inorganic compound with the molecular formula N₅P₃ (or P₃N₅) and a molar mass of 162.9548 g/mol . It appears as a white crystalline solid or powder, though impurities may impart coloration . Structurally, it exhibits a high-density (≈2.8 g/cm³) and relative thermal stability, though it decomposes in humid environments . P₃N₅ is insoluble in water but soluble in organic solvents, making it suitable for specialized applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphosphorus pentanitride can be synthesized through several methods:
- Phosphorus pentachloride reacts with ammonia to produce this compound and hydrochloric acid:
Reaction with Ammonia: 3PCl5+5NH3→P3N5+15HCl
Phosphorus pentachloride reacts with sodium azide to yield this compound, sodium chloride, and nitrogen gas:Reaction with Sodium Azide: 3PCl5+15NaN3→P3N5+15NaCl+20N2
Hexachlorocyclotriphosphazene or phosphorus pentachloride reacts with ammonium chloride to form this compound and hydrochloric acid:Reaction with Ammonium Chloride: (NPCl2)3+2[NH4]Cl→P3N5+8HCl
3PCl5+5[NH4]Cl→P3N5+20HCl
Phosphorus trichloride reacts with sodium amide to produce this compound, sodium chloride, hydrochloric acid, and hydrogen gas:Reaction with Sodium Amide: 3PCl3+5NaNH2→P3N5+5NaCl+4HCl+3H2
Industrial Production Methods: Currently, there are no significant industrial production methods for this compound due to its limited commercial applications .
Types of Reactions:
- this compound decomposes to phosphorus mononitride and nitrogen gas at temperatures above 850°C:
Thermal Decomposition: P3N5→3PN+N2
Further decomposition of phosphorus mononitride yields elemental phosphorus and nitrogen gas:4PN→P4+2N2
Upon heating, this compound hydrolyzes to form ammonium phosphate salts:Hydrolysis: [NH4]2HPO4 and [NH4]H2PO4
It reacts with lithium nitride and calcium nitride to form corresponding salts of phosphorus nitride anions:Reactions with Metal Nitrides: PN74− and PN43−
Heterogeneous ammonolysis of this compound yields imides such as:Ammonolysis: HPN2 and HP4N7
Common Reagents and Conditions:
Reagents: Ammonia, sodium azide, ammonium chloride, sodium amide, lithium nitride, calcium nitride.
Conditions: High temperatures (above 850°C) for thermal decomposition, heating for hydrolysis, and specific stoichiometric ratios for reactions with metal nitrides and ammonolysis
Major Products:
Thermal Decomposition: Phosphorus mononitride, elemental phosphorus, nitrogen gas.
Hydrolysis: Ammonium phosphate salts.
Reactions with Metal Nitrides: Salts of phosphorus nitride anions.
Ammonolysis: Imides such as HPN₂ and HP₄N₇
Scientific Research Applications
Triphosphorus pentanitride has been explored for various scientific research applications, including:
Solid Electrolytes: Potential use in solid electrolytes due to its ionic conductivity.
Pigments: Investigated for use as pigments in various materials.
Gettering Material: Used as a gettering material in incandescent lamps, replacing mixtures containing red phosphorus
Mechanism of Action
The mechanism of action for triphosphorus pentanitride primarily involves its chemical reactivity with other compounds. It interacts with various reagents to form different products, as described in the chemical reactions analysis. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Boron Nitride (BN)
Key Differences :
- Defect Engineering : P₃N₅'s VacN defects are more favorable for electronic modifications compared to BN, which resists p-type doping due to high substitutional defect energies .
- Thermal Limits : BN outperforms P₃N₅ in extreme thermal environments.
Tetrasulfur Pentanitride (S₄N₅⁻)
Key Differences :
- Elemental Composition : P₃N₅ leverages phosphorus's electronegativity for covalent bonding, while S₄N₅⁻ utilizes sulfur's versatility in forming cyclic anions.
- Functionality : S₄N₅⁻ is more suited for conductive polymers, whereas P₃N₅ excels in energy-related applications.
Phosphorus Sulfides (e.g., P₄S₃)
Key Differences :
- Chemical Stability : P₃N₅ is less reactive with water compared to P₄S₃.
- Nitrogen vs. Sulfur : Nitrogen's smaller atomic size in P₃N₅ enables tighter packing and higher density.
Chemical Reactions Analysis
Thermal Decomposition
P₃N₅ decomposes at high temperatures, exhibiting lower thermal stability compared to BN or Si₃N₄. Key pathways include:
Primary decomposition :
P3N5→3PN+N2(ΔH∘ not quantified)
Secondary PN decomposition :
4PN→P4+2N2(ΔH∘=−98textkJmol)
Temperature | Products | Conditions | Source |
---|---|---|---|
800–900°C | PN, N₂ | High vacuum | |
>850°C | P₄, N₂ | Thermodynamic equilibrium |
Decomposition begins above 800°C, with PN identified as a transient intermediate . At 1,200 K, trace P₂ and P₄ form, but the reaction remains far from equilibrium .
Hydrolysis
P₃N₅ is water-insoluble at room temperature but hydrolyzes upon heating:
Primary hydrolysis :
P3N5+9H2O→2[NH4]2HPO4+[NH4]H2PO4
Conditions | Products | Notes | Source |
---|---|---|---|
180°C (sealed tube) | H₃PO₄, NH₃ | Complete decomposition | |
Heating in H₂O | Ammonium phosphate salts | Forms [NH₄]₂HPO₄ and [NH₄]H₂PO₄ |
Hydrolysis kinetics are slow under ambient conditions but accelerate significantly above 100°C .
Reactions with Inorganic Bases
P₃N₅ reacts with metal nitrides to form novel salts:
P3N5+3Li3N→3LiPN74−
P3N5+Ca3N2→3CaPN43−
These reactions occur at elevated temperatures, yielding materials proposed for solid electrolytes .
Stability Toward Acids and Oxidizers
Reagent | Reactivity | Conditions | Source |
---|---|---|---|
Weak acids (HCl, H₂SO₄) | No reaction | Room temperature | |
O₂ | Ignition | >600°C |
High-Pressure Reactivity
Under extreme conditions (9.1 GPa, 2,000–2,500 K), P₃N₅ forms directly from elemental phosphorus and nitrogen, with γ-P₃N₅ as the final product . The α-phase (PN₄ tetrahedra) acts as an intermediate, while γ-P₃N₅ (PN₅ pyramids) dominates at higher pressures. No octahedral P coordination is observed .
Key Structural Insights Influencing Reactivity
-
Network Structure : Corner-sharing PN₄ tetrahedra and PN₅ pyramids create a rigid 3D lattice, limiting reactivity under mild conditions .
-
Thermal Pathways : Decomposition favors PN intermediates due to kinetic barriers in P₃N₅’s polymeric structure .
These properties make P₃N₅ a candidate for high-temperature ceramics and solid-state electrolytes, though its practical applications remain under investigation .
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis methods for triphosphorus pentanitride (P₃N₅), and what procedural considerations ensure reproducibility?
- Methodological Answer : P₃N₅ is synthesized via elemental reaction under controlled conditions. For example, low-pressure plasma techniques involve reacting phosphorus and nitrogen precursors at specific temperatures and pressures, ensuring stoichiometric balance . Ammonolysis of phosphorus halides (e.g., PCl₃ with NH₃) is another method, requiring anhydrous conditions to prevent hydrolysis . Key considerations include moisture exclusion (use of gloveboxes) and real-time monitoring of reaction parameters (e.g., gas flow rates, temperature gradients).
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound, particularly given its sensitivity to environmental conditions?
- Methodological Answer : X-ray diffraction (XRD) is critical for analyzing crystallinity, though amorphous phases may require pair distribution function (PDF) analysis. Fourier-transform infrared (FTIR) and Raman spectroscopy identify P-N bonding patterns (e.g., peaks near 800–1000 cm⁻¹ for P-N stretching) . Due to moisture sensitivity, samples must be analyzed under inert atmospheres (e.g., argon-filled sample holders) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use impervious gloves, safety goggles, and respiratory protection in ventilated fume hoods to avoid inhalation of decomposition products (e.g., NH₃ or PH₃). Store P₃N₅ at 2–8°C in sealed, moisture-proof containers . Emergency protocols should include neutralization of spills with dry sand, avoiding water-based extinguishers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in synthesis purity or environmental exposure. Design experiments to isolate variables:
- Compare samples synthesized via plasma methods vs. ammonolysis .
- Use thermogravimetric analysis (TGA) under inert vs. humid atmospheres to quantify decomposition thresholds.
- Apply statistical models (e.g., ANOVA) to assess significance of observed differences .
Q. What experimental strategies minimize decomposition of this compound during high-temperature catalytic applications?
- Methodological Answer : Encapsulate P₃N₅ in moisture-resistant matrices (e.g., mesoporous silica) to preserve structural integrity. Monitor in situ using mass spectrometry coupled with TGA to track gaseous byproducts. Optimize heating rates (e.g., ≤5°C/min) to reduce thermal stress .
Q. How can computational modeling predict the reactivity of this compound with organic substrates, and what validation steps are required?
- Methodological Answer : Density functional theory (DFT) simulations model electronic interactions at P₃N₅ surfaces, identifying reactive sites for ligand binding. Validate predictions experimentally using X-ray photoelectron spectroscopy (XPS) to detect surface modifications and kinetic studies to measure reaction rates .
Properties
CAS No. |
12136-91-3 |
---|---|
Molecular Formula |
N5P3 |
Molecular Weight |
0 |
Synonyms |
Phosphorus pentanitride |
Origin of Product |
United States |
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